N,3-diphenylprop-2-ynethioamide
Description
N,3-Diphenylprop-2-ynethioamide is an organosulfur compound characterized by a prop-2-yne (alkyne) backbone substituted with a thioamide group (-C(=S)-NH-) and two phenyl rings. The nitrogen atom of the thioamide is bonded to one phenyl group (N-phenyl), while the third carbon of the alkyne chain is attached to another phenyl group (3-phenyl). This structure confers unique electronic and steric properties due to the conjugation of the alkyne’s triple bond with the thioamide group and aromatic substituents. Thioamides, in general, exhibit reduced basicity compared to amides but enhanced nucleophilicity, making them valuable in pharmaceutical synthesis and materials science .
Properties
CAS No. |
14901-33-8 |
|---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N,3-diphenylprop-2-ynethioamide |
InChI |
InChI=1S/C15H11NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,(H,16,17) |
InChI Key |
BFZUFBOVFYMLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiopropiolanilide typically involves the reaction of phenylthiol with propiolic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of phenylthiol to the propiolic acid derivative, followed by aniline addition to form the final product.
Industrial Production Methods: Industrial production of 3-Phenylthiopropiolanilide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylthiopropiolanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Phenylthiopropiolanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenylthiopropiolanilide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features
The following table summarizes structural differences between N,3-diphenylprop-2-ynethioamide and related compounds from the evidence:
Reactivity and Electronic Properties
- Alkyne Backbone vs. Saturated Chains : The prop-2-yne backbone in this compound introduces rigidity and conjugation, enhancing electronic delocalization between the thioamide and phenyl groups. This contrasts with saturated backbones (e.g., ’s propanamide), which lack such conjugation, leading to reduced planarity and altered reactivity .
- Thioamide vs. Amide : Thioamides (C=S) are less basic but more nucleophilic than amides (C=O) due to sulfur’s lower electronegativity. This makes this compound more reactive in thiol-exchange reactions compared to amide-based analogs like the compound in .
- This contrasts with hydroxyl-substituted analogs (), which exhibit higher polarity and water solubility .
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